molecular formula C15H16N4O6S B4186836 methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

Cat. No.: B4186836
M. Wt: 380.4 g/mol
InChI Key: VCOQVBMVFLRHOV-UHFFFAOYSA-N
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Description

Methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate is an organic compound notable for its complex structure, combining various functional groups like the nitro group, ester group, and thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Begin with 3-nitrobenzoic acid, ethyl 2-bromoacetate, and 5-(2-ethoxyethyl)-1,3,4-thiadiazole.

  • Step 1: : Convert 3-nitrobenzoic acid to its methyl ester derivative using methanol and a catalytic amount of sulfuric acid under reflux conditions.

  • Step 2: : Prepare 5-(2-ethoxyethyl)-1,3,4-thiadiazole through the cyclization of thiosemicarbazide with 2-ethoxyethanol under acidic conditions.

  • Step 3: : Couple the methyl 3-nitrobenzoate with the prepared thiadiazole derivative via nucleophilic substitution using sodium hydride as a base in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production may scale up the above synthetic route with optimizations for yield, cost-efficiency, and safety. This typically involves continuous flow reactors to ensure steady production while minimizing potential hazards associated with large-scale chemical reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential oxidation of the thiadiazole ring or the ethoxyethyl side chain.

  • Reduction: : The nitro group can be selectively reduced to an amino group using reducing agents like iron and hydrochloric acid.

  • Substitution: : The ester group is susceptible to nucleophilic substitution reactions, potentially transforming into various derivatives.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

  • Reduction: : Iron filings with hydrochloric acid, catalytic hydrogenation over palladium.

  • Substitution: : Nucleophiles like amines, alcohols, or thiols in appropriate solvents.

Major Products

  • Reduction: : The primary amine derivative.

  • Substitution: : New esters or amides based on the nucleophile used.

Scientific Research Applications

This compound's unique structure allows for diverse applications in various scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for potential therapeutic properties, possibly in drug development.

  • Industry: : Application in creating specialized materials with unique properties due to its functional groups.

Mechanism of Action

Effects and Molecular Targets

The compound's effects largely depend on its interaction with specific molecular targets. For instance, the nitro group might participate in electron transfer reactions, while the thiadiazole ring could interact with metal ions or biological receptors.

Pathways Involved

Molecular pathways involving this compound might include redox reactions or binding interactions with enzymes or receptor proteins, modulating their activity or signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

  • Ethyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

  • Methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-4-nitrobenzoate

Properties

IUPAC Name

methyl 3-[[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6S/c1-3-25-5-4-12-17-18-15(26-12)16-13(20)9-6-10(14(21)24-2)8-11(7-9)19(22)23/h6-8H,3-5H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQVBMVFLRHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
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methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
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methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
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methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
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methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
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methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

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